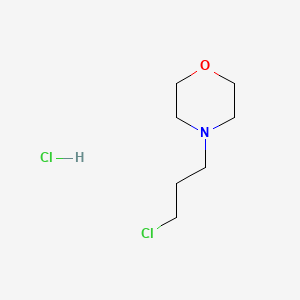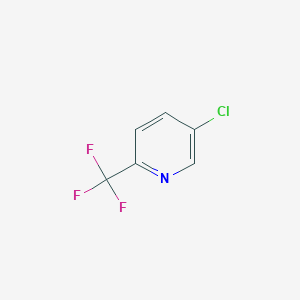
5-クロロ-2-(トリフルオロメチル)ピリジン
概要
説明
5-Chloro-2-(trifluoromethyl)pyridine (5-CF3P) is an organic compound that has been widely studied due to its unique properties and potential applications in various scientific fields. It is a colorless, volatile liquid with a pungent odor and a boiling point of 114.2 °C. 5-CF3P has been used in the synthesis of various compounds and is a key intermediate in the production of pharmaceuticals, agrochemicals, and other industrial compounds. In addition, 5-CF3P has been studied for its potential applications in drug delivery systems, gene delivery, and tissue engineering.
科学的研究の応用
農薬用途
5-クロロ-2-(トリフルオロメチル)ピリジンとその誘導体は、農薬産業で広く使用されています . これらの誘導体の主な用途は、作物を害虫から保護することです . フルアジフォップ-ブチルは、農薬市場に導入された最初の誘導体であり、それ以降、20種類以上の新しい誘導体がISOの共通名称を取得しています .
医薬品用途
5-クロロ-2-(トリフルオロメチル)ピリジンのいくつかの誘導体は、製薬および獣医業界でも使用されています . 誘導体部分を含む5つの医薬品と2つの獣医用製品が市場承認を取得しており、多くの候補が現在臨床試験中です .
有効成分の合成
5-クロロ-2-(トリフルオロメチル)ピリジンは、有効な農薬および医薬品成分における重要な構造モチーフです . これらの誘導体の生物活性は、フッ素原子のユニークな物理化学的特性とピリジン部分のユニークな特性の組み合わせによるものと考えられています .
作物保護製品の製造
2,3-ジクロロ-5-(トリフルオロメチル)ピリジン(2,3,5-DCTF)は、5-クロロ-2-(トリフルオロメチル)ピリジンの誘導体であり、いくつかの作物保護製品の製造に使用されます . すべての誘導体の中で、これは最も需要があります .
領域枯渇的官能基化の調査
5-クロロ-2-(トリフルオロメチル)ピリジンは、領域枯渇的官能基化を調べるためのモデル基質として使用できます .
(トリフルオロメチル)ピリジルリチウムの調製
5-クロロ-2-(トリフルオロメチル)ピリジンは、金属化反応によって(トリフルオロメチル)ピリジルリチウムの調製に使用できます .
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors .
Mode of Action
It’s known that trifluoromethylpyridine derivatives can exhibit unique physical-chemical properties due to the presence of a fluorine atom and a pyridine in their structure .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions .
Result of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Action Environment
The environment can significantly impact the effectiveness of similar compounds .
生化学分析
Biochemical Properties
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the protection of crops from pests . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Cellular Effects
It is known that trifluoromethylpyridines can have significant impacts on various types of cells and cellular processes .
Molecular Mechanism
It is known that trifluoromethylpyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
5-chloro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUFUZIAZUPVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543147 | |
| Record name | 5-Chloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
349-94-0 | |
| Record name | 5-Chloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 349-94-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

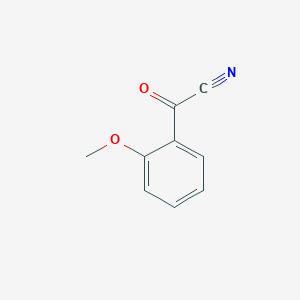


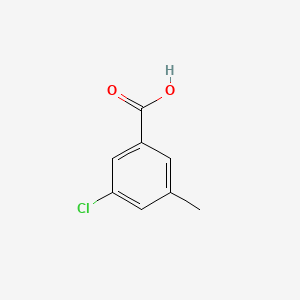

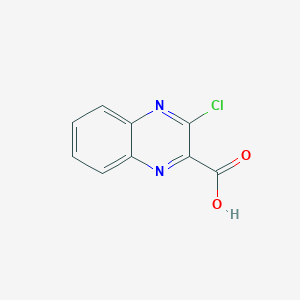
![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)
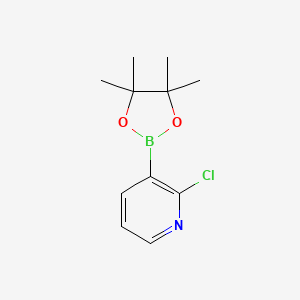
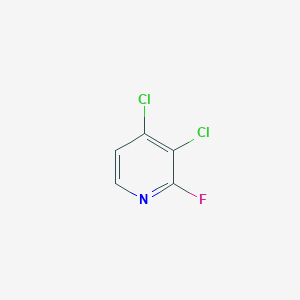

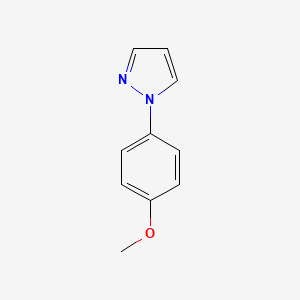
![7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B1590118.png)

